Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate
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Overview
Description
Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate is an organic compound characterized by the presence of methyl, difluoro, and benzoate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate typically involves the esterification of 2,6-difluoro-4-(hydroxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2,6-Difluoro-4-carboxybenzoic acid.
Reduction: 2,6-Difluoro-4-(hydroxymethyl)benzyl alcohol.
Substitution: 2,6-Difluoro-4-(methoxymethyl)benzoate.
Scientific Research Applications
Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate can be compared with other similar compounds, such as:
Methyl 2,4-difluorobenzoate: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
Methyl 4-(hydroxymethyl)benzoate: Lacks the fluorine atoms, which can influence its biological activity and stability.
2,6-Difluoro-4-hydroxybenzonitrile: Contains a nitrile group instead of an ester, leading to different chemical properties and applications .
Properties
Molecular Formula |
C9H8F2O3 |
---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
methyl 2,6-difluoro-4-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H8F2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3,12H,4H2,1H3 |
InChI Key |
JTDDOKPQZNXIDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)CO)F |
Origin of Product |
United States |
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